molecular formula C23H21F2N3O2S B2815561 N1-(2,4-difluorophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 955257-15-5

N1-(2,4-difluorophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)oxalamide

Cat. No. B2815561
CAS RN: 955257-15-5
M. Wt: 441.5
InChI Key: UCGXEQUDGCNBOR-UHFFFAOYSA-N
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Description

N1-(2,4-difluorophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H21F2N3O2S and its molecular weight is 441.5. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Applications

  • Orexin Receptor Antagonism : Compounds structurally related to the specified molecule have been studied for their role in sleep modulation through orexin receptor antagonism. Research indicates that selective blockade of orexin receptors can initiate and prolong sleep, highlighting potential therapeutic applications in treating sleep disorders (Dugovic et al., 2009).
  • Anticancer Agents : Novel compounds incorporating the 2-oxoquinoline structure, similar in complexity to the query compound, have shown moderate to high levels of antitumor activities against various cancer cell lines. This suggests potential applications in cancer therapy (Fang et al., 2016).

Chemical Synthesis and Reactivity

  • Synthesis of Quinazolines : The synthesis of new quinazolines as potential antimicrobial agents indicates a broader chemical interest in exploring the reactivity and functionalization of heterocyclic compounds. This research avenue could be relevant for synthesizing and characterizing compounds with the specified complex structure (Desai et al., 2007).

Materials Science

  • Organic Light-Emitting Diodes (OLEDs) : Compounds with thiophene and isoquinoline units have been explored for their phosphorescence properties and application in OLEDs. The efficient red phosphorescence of such compounds suggests that similar molecules could be investigated for electronic and photonic applications (Tsuboyama et al., 2003).

properties

IUPAC Name

N'-(2,4-difluorophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F2N3O2S/c24-18-5-6-20(19(25)11-18)27-23(30)22(29)26-12-21(17-8-10-31-14-17)28-9-7-15-3-1-2-4-16(15)13-28/h1-6,8,10-11,14,21H,7,9,12-13H2,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCGXEQUDGCNBOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NC3=C(C=C(C=C3)F)F)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,4-difluorophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)oxalamide

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